molecular formula C10H9FO B14114190 4-(3-Fluorophenyl)but-3-yn-2-ol

4-(3-Fluorophenyl)but-3-yn-2-ol

Cat. No.: B14114190
M. Wt: 164.18 g/mol
InChI Key: CHYBXRHKOXROOO-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)but-3-yn-2-ol is a chemical compound with the molecular formula C10H9FO. It is characterized by the presence of a fluorophenyl group attached to a butyn-2-ol backbone. This compound has garnered interest due to its unique physical and chemical properties, making it a subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)but-3-yn-2-ol typically involves the reduction of 4-(3-Fluorophenyl)but-3-en-2-ones. One common method is the Luche reduction, which uses sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) as the reducing agents . The reaction proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)but-3-yn-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

    Oxidation: Formation of 4-(3-Fluorophenyl)but-3-yn-2-one.

    Reduction: Formation of 4-(3-Fluorophenyl)butan-2-ol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)but-3-yn-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in diverse biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)but-3-yn-2-ol
  • 4-(2-Fluorophenyl)but-3-yn-2-ol
  • 4-(3-Chlorophenyl)but-3-yn-2-ol

Comparison: 4-(3-Fluorophenyl)but-3-yn-2-ol stands out due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-(3-fluorophenyl)but-3-yn-2-ol

InChI

InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3

InChI Key

CHYBXRHKOXROOO-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC(=CC=C1)F)O

Origin of Product

United States

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